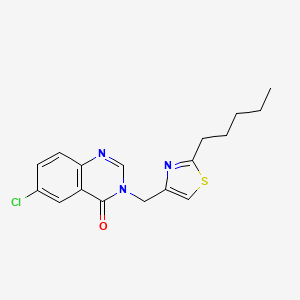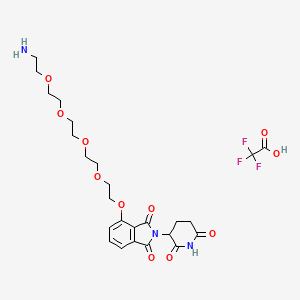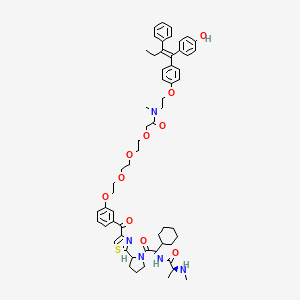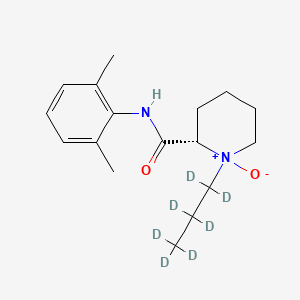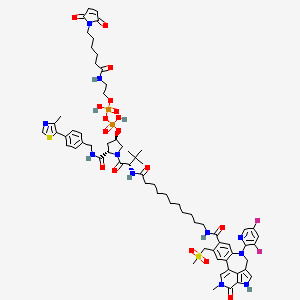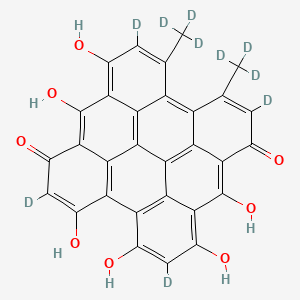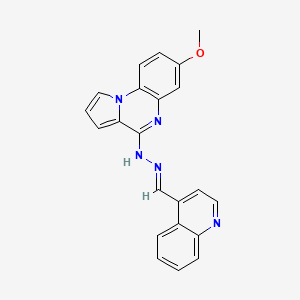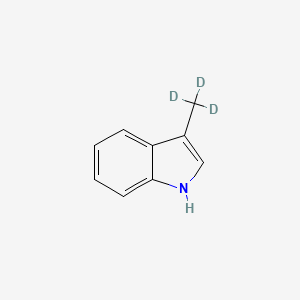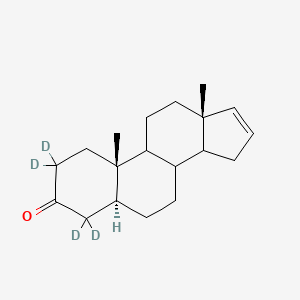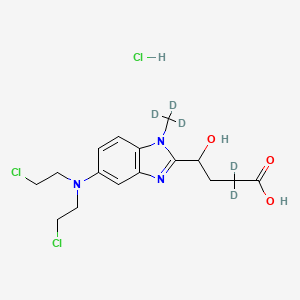
Bendamustine M3-d5 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bendamustine M3-d5 (hydrochloride) is a deuterated form of bendamustine, an alkylating agent used in chemotherapy. It is primarily used in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma . The deuterated form, Bendamustine M3-d5, is used in research to study the pharmacokinetics and metabolism of bendamustine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthetic route typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution .
Industrial Production Methods
The industrial production of Bendamustine M3-d5 (hydrochloride) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Bendamustine M3-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with different pharmacological properties.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include deuterated solvents, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products
The major products formed from these reactions include monohydroxy-bendamustine and dihydroxy-bendamustine, which have lower cytotoxic activity compared to the parent compound .
Scientific Research Applications
Bendamustine M3-d5 (hydrochloride) has several scientific research applications:
Chemistry: Used to study the metabolic pathways and degradation products of bendamustine.
Biology: Employed in cellular studies to understand the effects of deuterium substitution on cellular uptake and metabolism.
Medicine: Utilized in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of bendamustine in the body.
Industry: Applied in the development of new formulations and delivery systems for bendamustine
Mechanism of Action
Bendamustine M3-d5 (hydrochloride) exerts its effects through the formation of electrophilic alkyl groups that covalently bond to DNA. This leads to intra- and inter-strand crosslinks between DNA bases, resulting in cell death. The compound is active against both proliferating and quiescent cells .
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: Another alkylating agent used in chemotherapy.
Chlorambucil: A nitrogen mustard alkylating agent used in the treatment of chronic lymphocytic leukemia.
Melphalan: An alkylating agent used in the treatment of multiple myeloma
Uniqueness
Bendamustine M3-d5 (hydrochloride) is unique due to its deuterated nature, which allows for detailed pharmacokinetic and metabolic studies. The presence of deuterium atoms can lead to differences in the metabolic stability and pharmacological properties compared to non-deuterated analogs .
Properties
Molecular Formula |
C16H22Cl3N3O3 |
|---|---|
Molecular Weight |
415.7 g/mol |
IUPAC Name |
4-[5-[bis(2-chloroethyl)amino]-1-(trideuteriomethyl)benzimidazol-2-yl]-2,2-dideuterio-4-hydroxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C16H21Cl2N3O3.ClH/c1-20-13-3-2-11(21(8-6-17)9-7-18)10-12(13)19-16(20)14(22)4-5-15(23)24;/h2-3,10,14,22H,4-9H2,1H3,(H,23,24);1H/i1D3,5D2; |
InChI Key |
UJVGQFIEXTVEFD-PAJIIYFZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CC([2H])([2H])C(=O)O)O.Cl |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1C(CCC(=O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
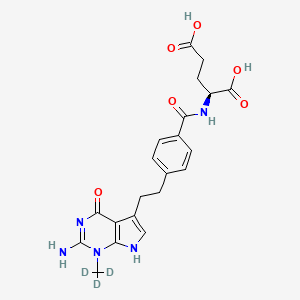
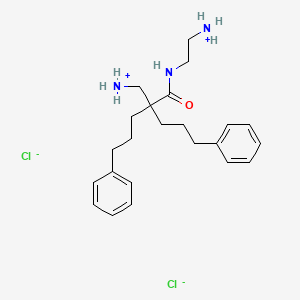
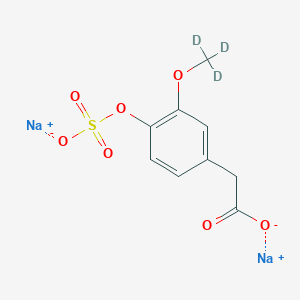
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
